molecular formula C15H16N2O5S B5589494 3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide

3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B5589494
M. Wt: 336.4 g/mol
InChI Key: CFFRGWQMPOIYKI-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C17H20N2O5S. This compound is part of the benzamide class, which is known for its diverse applications in medicinal chemistry, biology, and industrial processes .

Preparation Methods

The synthesis of 3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent like THF (tetrahydrofuran). The reaction conditions often include stirring at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

3,5-Dimethoxy-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dimethoxy-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, thus inhibiting folic acid synthesis in bacteria .

Comparison with Similar Compounds

Similar compounds to 3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide include:

This compound stands out due to its specific substitution pattern, which provides unique chemical and biological properties.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-12-7-10(8-13(9-12)22-2)15(18)17-11-3-5-14(6-4-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFRGWQMPOIYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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